molecular formula C12H17N3O2 B13227488 Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13227488
M. Wt: 235.28 g/mol
InChI Key: MFJAUZSLMHXILL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves multi-step reactions. One common method includes:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 2059926-90-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or proteins essential for the survival of pathogens and cancer cells. The compound's unique structure allows it to effectively bind to these targets, disrupting their normal functions and leading to cellular apoptosis or death of the pathogen .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : They promote pro-apoptotic signals while downregulating anti-apoptotic proteins like Bcl-2 .

A study demonstrated that derivatives of imidazo-pyrazines had IC50_{50} values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This compound has been evaluated against various pathogens and displayed effective inhibitory concentrations .

Study on Anticancer Properties

In a recent study published in Molecules, researchers synthesized a series of imidazo-pyrazine derivatives and assessed their anticancer activities. This compound was among the most potent compounds tested against prostate cancer xenografts in mice. The results indicated a significant reduction in tumor volume compared to controls .

Cytotoxicity Evaluation

Another study focused on evaluating the cytotoxicity of imidazo-pyrazine derivatives in vitro. The findings revealed that this compound exhibited an IC50_{50} value as low as 10 µM against certain cancer cell lines (e.g., PC3 prostate cancer cells), demonstrating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50_{50} (µM)Activity
This compoundStructure10Anticancer
Ethyl 5H,6H-imidazo[1,2-a]pyrimidine-3-carboxylate-15Antimicrobial
2-Ethyl-6-chloro imidazo[1,2-a]pyridine-20Anticancer

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)11-10(8-3-4-8)14-9-7-13-5-6-15(9)11/h8,13H,2-7H2,1H3

InChI Key

MFJAUZSLMHXILL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCNC2)C3CC3

Origin of Product

United States

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